Product packaging for Sulfo-Cyanine5 maleimide(Cat. No.:CAS No. 2242791-82-6)

Sulfo-Cyanine5 maleimide

Cat. No.: B611065
CAS No.: 2242791-82-6
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Description

Contextualization within Cyanine (B1664457) Dye Chemistry for Biological Applications

Cyanine dyes are a class of synthetic dyes belonging to the polymethine group, known for their vibrant fluorescence and broad spectral range, covering the ultraviolet (UV) to the near-infrared (NIR) spectrum. wikipedia.orgcreative-diagnostics.com Their fundamental structure consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain. This conjugated system is responsible for their strong light absorption and emission properties. creative-diagnostics.com

In biotechnology, cyanine dyes are extensively used for labeling biomolecules for visualization and quantification. wikipedia.org Dyes like Cy3 and Cy5 are popular choices, often used together in two-color detection experiments. creative-diagnostics.com The length of the polymethine chain in the cyanine dye structure dictates its absorption and emission wavelengths. For instance, Sulfo-Cyanine5, with five carbon atoms in its polymethine chain, exhibits absorption and emission in the far-red region of the spectrum. axispharm.com This is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules within cells and tissues, leading to a better signal-to-noise ratio. nih.gov

Role of Maleimide (B117702) Functionality in Bioconjugation Strategies

The maleimide group is a key component of Sulfo-Cyanine5 maleimide, enabling its use in bioconjugation. axispharm.com Maleimides are electrophilic compounds that exhibit high reactivity and selectivity towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides. biosyn.comaxispharm.com This reaction, known as a Michael addition, proceeds efficiently under mild, near-physiological pH conditions (typically pH 6.5-7.5), forming a stable thioether bond. axispharm.com

The specificity of the maleimide-thiol reaction is a significant advantage in bioconjugation, as it allows for site-specific labeling of biomolecules. researchgate.netnih.gov By introducing a cysteine residue at a specific location within a protein through genetic engineering, researchers can precisely attach a fluorescent label like Sulfo-Cyanine5. This targeted approach is crucial for studying protein structure, function, and interactions with high precision. researchgate.net While the resulting thiosuccinimide linkage was once considered irreversible, recent studies have shown it can be reversible under certain conditions, a factor that is now considered in the design of bioconjugation experiments. nih.govresearchgate.net

Significance of Sulfo Modification for Enhanced Aqueous Research Utility

The "Sulfo" prefix in this compound indicates the presence of one or more sulfonate (SO3-) groups. creative-diagnostics.com This modification is critical for improving the water solubility of the cyanine dye. lumiprobe.comglpbio.com Many organic fluorescent dyes, including the non-sulfonated parent cyanine dyes, are hydrophobic and tend to aggregate in aqueous environments, which can quench their fluorescence and lead to non-specific binding. creative-diagnostics.comresearchgate.net

The addition of sulfonate groups renders the dye highly water-soluble, allowing labeling reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF. lumiprobe.comglpbio.com This is particularly important when working with sensitive proteins that can be denatured by organic solvents. lumiprobe.com The enhanced water solubility also reduces the tendency of the dye to aggregate, ensuring more reliable and reproducible labeling results. glpbio.com

Overview of Research Utility in Fluorescent Labeling and Probe Development

The combination of a bright, far-red fluorescent core, a specific thiol-reactive group, and high water solubility makes this compound a versatile and widely used reagent in life sciences research. axispharm.comvulcanchem.com Its primary application is in the fluorescent labeling of proteins, peptides, and other thiol-containing molecules for a variety of detection methods. axispharm.combiosyn.com

Key research applications include:

Fluorescence Microscopy: Labeled proteins can be visualized within cells and tissues to study their localization, trafficking, and dynamics. axispharm.com

Flow Cytometry: Cells labeled with Sulfo-Cyanine5 can be identified and sorted based on the fluorescence signal. axispharm.com

Protein Labeling and Tracking: The dye serves as a tag to monitor proteins in various biochemical and cellular assays. axispharm.com

Probe Development: The fluorescence quenching ability of maleimides has been utilized to create fluorogenic probes that become fluorescent upon reaction with a thiol-containing analyte, enabling the specific detection of these molecules. researchgate.netnih.govacs.org

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₃₈H₄₃KN₄O₉S₂ axispharm.com
Molecular Weight 803.00 g/mol axispharm.com
Excitation Maximum ~646 nm axispharm.com
Emission Maximum ~662 nm axispharm.com
Reactive Group Maleimide axispharm.com
Target Functionality Thiol (Sulfhydryl) axispharm.comaxispharm.com
Solubility Water, DMSO, DMF axispharm.comglpbio.com

Table 2: Research Applications of this compound

Application Description Reference
Protein Labeling Covalent attachment of the fluorescent dye to proteins for visualization and tracking. axispharm.com
Fluorescence Microscopy Imaging of labeled biomolecules within cellular structures. axispharm.com
Flow Cytometry Use as a fluorescent marker for cell analysis and sorting. axispharm.com
In Vivo Imaging Deep tissue imaging with reduced background fluorescence. axispharm.com
Carbohydrate Labeling Attachment of fluorescent tags to carbohydrate molecules to study their biological roles.

Properties

CAS No.

2242791-82-6

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Fundamental Principles of Maleimide Mediated Bioconjugation with Sulfo Cyanine5

Thiol-Maleimide Michael Addition Reaction Mechanism

The primary method for attaching Sulfo-Cyanine5 maleimide (B117702) to proteins and peptides is the thiol-maleimide Michael addition. axispharm.com This reaction forms a stable covalent bond between the maleimide moiety of the dye and the thiol (sulfhydryl) group of a cysteine residue within the protein. axispharm.comnih.gov The reaction mechanism involves the nucleophilic attack of a thiolate anion (the deprotonated form of a thiol group) on one of the electron-deficient carbons of the maleimide's double bond. nih.gov This addition results in the formation of a stable succinimidyl thioether linkage, effectively tethering the dye to the biomolecule. axispharm.comnih.gov

A significant advantage of using maleimides for bioconjugation is their high chemoselectivity for thiol groups under mild, near-physiological conditions. axispharm.comnih.gov In the complex environment of a cell lysate or other biological sample, numerous nucleophilic functional groups exist, most notably the ε-amino groups of lysine (B10760008) residues. However, within a pH range of 6.5 to 7.5, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. axispharm.commdpi.com This high degree of selectivity allows for the targeted labeling of cysteine residues, which are often less abundant than lysine, enabling more precise control over the site of conjugation. nih.gov At pH values above 8.5, the reactivity with amines can become more competitive, potentially leading to non-specific labeling. nih.govuu.nl

Table 1: Influence of pH on Maleimide Reactivity with Nucleophiles

pH RangePrimary Reactive NucleophileCompeting ReactionsOutcome
6.5–7.5Thiolate (Cysteine) axispharm.commdpi.comMinimal reaction with amines. axispharm.comHighly chemoselective and efficient thiol conjugation. researchgate.net
> 8.5Thiolate, Amine (Lysine) nih.govIncreased rate of maleimide hydrolysis. uu.nlPotential for non-specific labeling and reduced efficiency. nih.gov

The efficiency and rate of the thiol-maleimide conjugation are strongly influenced by pH. nih.gov The reaction's speed is dependent on the concentration of the thiolate anion, which is the reactive nucleophile. nih.gov The pKa of cysteine's thiol group is typically around 8.8–9.1, meaning that at lower pH values, the thiol is predominantly in its protonated (-SH) form and is less reactive. nih.gov

As the pH increases toward this pKa, the equilibrium shifts, increasing the concentration of the reactive thiolate anion (-S⁻) and accelerating the reaction rate. nih.govresearchgate.net However, this is balanced by the stability of the maleimide group itself, which is prone to hydrolysis (ring-opening) at alkaline pH, rendering it unreactive towards thiols. uu.nl This hydrolysis becomes more significant at pH values above 8.0.

Therefore, a compromise is necessary. The optimal pH range for thiol-maleimide conjugation is broadly considered to be 6.5 to 7.5 . axispharm.comnih.govresearchgate.net This range ensures a sufficient concentration of thiolate for an efficient reaction while minimizing the competing side reactions of maleimide hydrolysis and reaction with other nucleophiles like amines. axispharm.comnih.gov

Impact of Sulfo Groups on Reagent Properties Relevant to Bioconjugation

The "Sulfo" prefix in Sulfo-Cyanine5 maleimide refers to the presence of one or more sulfonate (–SO₃⁻) groups on the cyanine (B1664457) dye's molecular structure. These groups are not directly involved in the conjugation reaction but are crucial for the reagent's performance in biological applications. creative-diagnostics.comlumiprobe.com

Unmodified cyanine dyes are often hydrophobic and have poor solubility in the aqueous buffers used for most biological experiments. windows.net The addition of negatively charged sulfonate groups dramatically increases the hydrophilicity and water solubility of the dye. creative-diagnostics.comlumiprobe.comglpbio.com This enhanced solubility is a major practical advantage, as it allows the labeling reaction to be performed directly in aqueous solutions without needing organic co-solvents like DMSO or DMF, which can be detrimental to sensitive proteins. creative-diagnostics.comlumiprobe.comglpbio.com

Cyanine dyes have a tendency to stack and form non-fluorescent aggregates (H-aggregates), especially when conjugated to a protein at a high density. biotium.com This aggregation leads to self-quenching, where the fluorescence intensity is significantly reduced. The negatively charged sulfonate groups help prevent this phenomenon. glpbio.combiotium.com The electrostatic repulsion between the sulfo groups on adjacent dye molecules hinders their ability to aggregate. This ensures that the conjugated dye molecules remain separated, preserving their high quantum yield and resulting in brighter, more stable fluorescent signals. biotium.com

Table 2: Comparison of Non-Sulfonated vs. Sulfo-Cyanine5 Properties

PropertyNon-Sulfonated Cyanine5 MaleimideThis compoundBenefit of Sulfonation
Water Solubility Low; requires organic co-solvents (DMSO, DMF). windows.netHigh; readily soluble in aqueous buffers. creative-diagnostics.comibiantech.comSimplifies labeling protocols and avoids harsh solvents. lumiprobe.com
Aggregation Prone to aggregation on conjugates. biotium.comAggregation is significantly reduced. lumiprobe.comglpbio.comLeads to brighter and more reliable fluorescence.
Self-Quenching Higher tendency for self-quenching. biotium.comSelf-quenching is attenuated. biotium.comMaintains high quantum yield in labeled conjugates.

Considerations for Maintaining Conjugate Linkage Stability

While the thiosuccinimide bond formed via Michael addition is effective, it is not perfectly stable under all conditions. The linkage can undergo a retro-Michael reaction, where the bond reverts, leading to the release of the conjugated dye from the protein. nih.goviris-biotech.deulisboa.pt This process can be accelerated in the presence of other thiol-containing molecules, such as glutathione, which is abundant in the cellular environment, leading to thiol exchange. nih.govnih.gov It has been reported that the shedding rate of payloads from thiosuccinimide linkages can be as high as 50-75% over 7-14 days in plasma. nih.gov

A second process that affects the linkage is hydrolysis of the succinimide (B58015) ring. iris-biotech.deprolynxinc.com This irreversible ring-opening reaction results in a more stable product that is resistant to the retro-Michael reaction. iris-biotech.deulisboa.ptnih.gov While this hydrolysis occurs slowly under physiological conditions, some strategies involve intentionally hydrolyzing the conjugate under mild alkaline conditions post-conjugation to create a more permanent and stable linkage. nih.govprolynxinc.com The development of next-generation maleimides aims to control this hydrolysis to enhance conjugate stability from the outset. prolynxinc.comrsc.org

Advanced Methodologies for Biomolecule Labeling with Sulfo Cyanine5 Maleimide

Strategies for Protein and Antibody Conjugation

The conjugation of Sulfo-Cyanine5 maleimide (B117702) to proteins and antibodies is a widely used technique in various biochemical and diagnostic applications. nih.govbiotium.com The process relies on the specific reaction between the maleimide group of the dye and the thiol groups of cysteine residues on the protein. tcichemicals.com

Optimization of Molar Ratios and Reaction Conditions for Labeling Yield

To achieve high labeling efficiency, it is essential to optimize the reaction conditions, including the molar ratio of dye to protein, pH, temperature, and incubation time. nih.govacs.org

ParameterRecommended ConditionRationale
Molar Ratio (Dye:Protein) 10:1 to 20:1A molar excess of the dye helps to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein. biotium.comtocris.comaatbio.com
pH 6.5 - 7.5This pH range is optimal for the specific reaction between maleimides and thiols, while minimizing side reactions with other amino acid residues like lysine (B10760008). licorbio.comtocris.com
Temperature Room temperature or 4°CThe reaction is typically carried out at room temperature for a few hours or at 4°C overnight, especially if the protein is not stable at higher temperatures. licorbio.combiotium.com
Incubation Time 2 hours to overnightThe reaction is generally complete within 2 hours at room temperature, but longer incubation times at 4°C can also be effective. licorbio.combiotium.com

A study on labeling scFv fragments with Sulfo-Cyanine5 maleimide found that an optimized dye-to-protein ratio resulted in approximately 0.65 dye molecules per protein, which did not significantly affect the antigen-binding activity. mdpi.com

Methodologies for Post-Conjugation Purification and Unreacted Dye Removal

After the labeling reaction, it is crucial to remove any unreacted dye to ensure accurate characterization of the conjugate, such as determining the degree of labeling (DOL). thermofisher.com Several methods are available for this purification step.

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the larger dye-protein conjugate from the smaller, unreacted dye molecules. nih.govnih.govlumiprobe.com

Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff that allows the small, free dye molecules to diffuse out while retaining the large, labeled protein. nih.gov However, it can be a lengthy process. nih.gov

Spin Columns: Pre-packed spin columns containing specialized resins can rapidly and efficiently remove excess dye. licorbio.comthermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purification and analysis of the labeled conjugate. licorbio.com

Approaches for Peptide and Small Molecule Functionalization

The functionalization of peptides and small molecules with fluorescent tags like this compound is crucial for studying their biological activities, distribution, and interactions. The primary method for this functionalization relies on the presence of a free thiol group.

Peptide Functionalization: Peptides containing a cysteine residue are ideal candidates for labeling with this compound. interchim.fr The reaction involves the Michael addition of the thiol group from the cysteine residue to the maleimide double bond, forming a stable thioether linkage. axispharm.com This reaction is highly specific for thiols at a pH range of 6.5-7.5. axispharm.cominterchim.fr For example, a WQP peptide was successfully conjugated to this compound for prostate cancer targeting studies. csic.es

Small Molecule Functionalization: Small molecules that possess a thiol group can also be directly labeled with this compound. For small molecules lacking a native thiol group, a thiol moiety can often be introduced through chemical synthesis. The labeling reaction is typically carried out in an organic solvent in which both the small molecule and the dye are soluble. medchemexpress.com

Conjugation to Nanomaterials and Surface Architectures for Biosensing and Imaging Research

The conjugation of fluorescent dyes to nanomaterials and surfaces is a rapidly growing field with significant implications for biosensing, bioimaging, and diagnostics. rsc.orgsigmaaldrich.com this compound is a valuable tool in this area due to its water solubility and specific reactivity with thiol groups. axispharm.comlumiprobe.com

Nanomaterial Conjugation: Various nanomaterials, including gold nanoparticles, polymeric nanoparticles, and virus-like particles (VLPs), can be functionalized with this compound. csic.esmdpi.com The general strategy involves modifying the surface of the nanomaterial to introduce thiol groups, which can then react with the maleimide dye. Alternatively, a molecule already bearing a thiol group can be attached to the nanoparticle surface, followed by reaction with this compound. This approach has been used to develop targeted drug delivery systems and contrast agents for in vivo imaging. csic.esresearchgate.net For instance, cowpea chlorotic mottle virus-like particles (CCMV-VLPs) have been successfully labeled with this compound to study their potential in nanomedicine. nih.gov

Surface Architectures for Biosensing: this compound can be used to functionalize surfaces for the development of biosensors. For example, a surface can be modified with thiol-containing molecules, and then this compound can be immobilized on the surface. Changes in the fluorescence of the immobilized dye upon binding of a target analyte can be used for detection. This principle is applied in various biosensing platforms, including microarrays and nanoparticle-based assays. axispharm.com

Interactive Data Table: Properties of this compound

PropertyValueReferences
Molecular Formula C₃₈H₄₃KN₄O₉S₂ axispharm.combroadpharm.com
Molecular Weight 803.00 g/mol axispharm.combroadpharm.com
Excitation Maximum (Ex) 646 - 649 nm broadpharm.com
Emission Maximum (Em) 662 - 672 nm broadpharm.com
Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹ broadpharm.com
Fluorescence Quantum Yield (Φ) ~0.2 broadpharm.com
Solubility Water, DMSO, DMF broadpharm.comlunanano.ca
Reactivity Specifically reacts with thiol groups (sulfhydryls) axispharm.comaxispharm.com

Applications of Sulfo Cyanine5 Maleimide in Advanced Research Techniques

Fluorescence-Based Imaging Modalities

The bright and stable fluorescence of Sulfo-Cyanine5 maleimide (B117702) in the far-red portion of the spectrum makes it an ideal candidate for various fluorescence imaging applications. Its specific reactivity towards thiol groups allows for the precise labeling of proteins and other biomolecules, enabling their visualization and tracking within complex biological environments.

High-Resolution Fluorescence Microscopy for Cellular and Subcellular Dynamics

Sulfo-Cyanine5 maleimide has been instrumental in advancing high-resolution fluorescence microscopy, enabling researchers to visualize cellular and subcellular processes with remarkable clarity. Its high photostability and quantum yield are critical for techniques that require intense laser irradiation and long acquisition times. lumiprobe.com

One of the key applications of Sulfo-Cyanine5 is in Stochastic Optical Reconstruction Microscopy (STORM), a super-resolution microscopy technique. lumiprobe.com The ability of Sulfo-Cyanine5 to "blink" under specific conditions, transitioning between a fluorescent and a dark state, is harnessed in STORM to achieve spatial resolutions beyond the diffraction limit of light. lumiprobe.com This has allowed for the detailed visualization of protein complexes and subcellular structures at the nanoscale.

In one study, this compound was used to label designed protein filaments to study their pH-responsive assembly and disassembly dynamics using Total Internal Reflection Fluorescence Microscopy (TIRFM). bakerlab.org The rapid disassembly of these fibers, occurring in less than a second after a pH drop, could be clearly observed, demonstrating the utility of the dye in tracking rapid conformational changes in protein assemblies. bakerlab.org Furthermore, researchers have utilized Sulfo-Cyanine5-labeled peptides to study the trafficking of receptors, such as the transferrin receptor, in living cells. biorxiv.org Confocal fluorescence microscopy of cells expressing tagged receptors showed distinct signals at the cell surface and within endocytic vesicles, providing insights into receptor internalization pathways. biorxiv.org

Far-Red and Near-Infrared (NIR) Imaging in Complex Biological Systems

The emission of this compound in the far-red and near-infrared (NIR) window (typically around 662 nm) is particularly advantageous for imaging in complex biological systems, such as tissues and whole organisms. axispharm.comaxispharm.com Light in this spectral region experiences less absorption and scattering by endogenous molecules like hemoglobin and melanin, resulting in deeper tissue penetration and reduced autofluorescence. axispharm.comaxispharm.com This leads to a significantly improved signal-to-noise ratio, which is crucial for sensitive in vivo imaging. axispharm.com

This property has been exploited in preclinical cancer research. For instance, Sulfo-Cyanine5.5 maleimide, a derivative with even further red-shifted spectral properties, has been conjugated to targeting peptides to visualize tumors in mouse models. nih.gov In one such study, Cy5.5-labeled amino-terminal fragment (ATF) peptides were used to target urokinase plasminogen activator receptor (uPAR)-expressing mammary tumors. nih.gov Near-infrared optical imaging revealed a strong and persistent signal in the tumor mass up to 48 hours post-injection, demonstrating the potential of this approach for in vivo tumor detection. nih.gov Similarly, scFv fragments of GD2-specific antibodies labeled with Sulfo-Cyanine5 have been used to monitor their circulation time and accumulation in tumors, providing valuable pharmacokinetic data. mdpi.com

Multi-Modal Imaging Strategies Utilizing this compound Conjugates

To gain a more comprehensive understanding of biological processes, researchers are increasingly turning to multi-modal imaging, which combines the strengths of different imaging techniques. This compound has proven to be a valuable component in the development of multi-modal probes, particularly those combining fluorescence imaging with nuclear imaging techniques like Positron Emission Tomography (PET).

In a notable study, a dual-modality linker was synthesized to create an imaging agent for both PET and fluorescence imaging. snmjournals.orgsnmjournals.orgnih.gov This linker contained a maleimide group for site-specific conjugation to an antibody fragment, an amine-reactive group for attaching Sulfo-Cyanine5, and a group for chelating a radioisotope (in this case, for ¹⁸F-labeling). snmjournals.orgsnmjournals.orgnih.gov The resulting probe, ¹⁸F-DMLsCy5-A2cDb, was used to image prostate stem cell antigen (PSCA)-positive prostate cancer xenografts in mice. snmjournals.org Sequential PET and optical imaging confirmed the specific accumulation of the probe in the tumor, showcasing the power of this dual-modality approach for both whole-body screening (PET) and high-resolution tissue imaging (fluorescence). snmjournals.org Another approach has combined fluorescence molecular imaging (FMI) with magnetic particle imaging (MPI) using a nanoprobe composed of superparamagnetic iron oxide nanoparticles (SPIOs) conjugated with a cancer-targeting peptide and a DNA aptamer labeled with Cy5.5. researchgate.net

Flow Cytometry for Cellular Analysis and Sorting

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells. This compound is frequently used to label proteins, particularly antibodies, for flow cytometric applications. axispharm.comaxispharm.com Its bright fluorescence allows for the clear identification and quantification of cell populations based on the expression of specific cell surface or intracellular markers.

Antibody-Sulfo-Cy5 conjugates are commonly employed to screen for cell surface markers and to sort cells using fluorescence-activated cell sorting (FACS). aatbio.com For example, in a study aimed at generating multimeric antibody fragments, flow cytometry was used to confirm the binding of these fragments to target cells. mdpi.com Cells were incubated with the fragments and then stained with a secondary antibody labeled with a fluorescent dye, allowing for the quantification of binding.

Furthermore, Sulfo-Cyanine5-labeled peptides have been used in flow cytometry to assess the expression of specific receptors on different cell lines. rsc.org In one instance, the binding of a Sulfo-Cy5 labeled peptide to the transferrin receptor on HeLa and HEK-293T cells was quantified, demonstrating the utility of this approach for screening receptor-ligand interactions on a cell-by-cell basis. rsc.org The internalization of plant virus-based nanoparticles labeled with Sulfo-Cy5 into various cancer cell lines has also been quantitatively assessed using flow cytometry. researchgate.net

Development and Implementation in Biochemical and Biophysical Assays

Beyond cellular imaging, this compound plays a significant role in a range of biochemical and biophysical assays designed to probe molecular interactions and functions.

Molecular Probes for Ligand-Receptor Interaction Studies

A particularly impactful application of this compound is in the development of fluorescent ligands for studying G protein-coupled receptors (GPCRs), a large family of cell surface receptors that are important drug targets. By conjugating Sulfo-Cyanine5 to a molecule that binds to a specific GPCR, researchers can create a fluorescent probe to visualize the receptor and study its pharmacology.

In a groundbreaking study, a fluorescent antagonist for the adenosine (B11128) A₂A receptor was designed by incorporating a linker between the pharmacophore (ZM241385) and Sulfo-Cyanine5 that facilitates covalent attachment to the receptor. researchgate.net This allowed for the irreversible fluorescent labeling of the receptor in living cells, enabling the study of its localization and function in its native environment. researchgate.net This approach overcomes the limitations of traditional, non-covalent fluorescent ligands, which can dissociate from the receptor.

Another research effort focused on developing fluorescent ligands for the µ-opioid receptor (MOR). scispace.com By coupling various ligands to Sulfo-Cy5, researchers were able to create probes for use in fluorescence-based binding assays and confocal microscopy imaging studies. scispace.com These probes are valuable tools for understanding the pharmacology of opioid receptors and for screening new drug candidates. Furthermore, Förster resonance energy transfer (FRET) assays using Sulfo-Cy5-labeled G proteins and Cy3B-labeled GPCRs have been employed to measure the kinetics of their association, providing insights into the mechanism of GPCR signaling. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) and Related Immunoassays

In the realm of immunoassays, this compound serves as a robust fluorescent label for detection and quantification of antigens or antibodies. The maleimide moiety facilitates the stable conjugation of the dye to thiol groups present in antibodies or antibody fragments, such as single-chain variable fragments (scFv). This labeling allows for the development of sensitive, fluorescence-based ELISA and other immunoassay formats.

For instance, studies have demonstrated the successful labeling of scFv fragments with this compound for use in direct ELISA. mdpi.com This approach has been shown to retain the antigen-binding activity of the antibody fragments. mdpi.com The resulting fluorescently labeled antibodies can then be used to detect and quantify specific antigens immobilized on a microplate. The intensity of the fluorescence signal is directly proportional to the amount of labeled antibody bound to the antigen, enabling precise quantification.

A key advantage of using this compound in immunoassays is its high water solubility, which simplifies the labeling process of sensitive proteins in aqueous buffers. The resulting conjugates can be readily purified from unreacted dye using standard methods like gel filtration or dialysis. lumiprobe.comantibodies.com

Here is an example of data from a study that utilized this compound-labeled antibody fragments in a direct ELISA:

Labeled MoleculeTarget AntigenDetection MethodKey Finding
scFv fragmentGanglioside GD2Direct ELISALabeling with this compound retained the antigen-binding activity of the scFv fragment. mdpi.com
Full-length antibodyGanglioside GD2Direct ELISAThis compound was successfully used to generate fluorescently labeled full-length antibodies. mdpi.com

Real-Time Nucleic Acid Detection and Quantification (e.g., qPCR probes)

The fluorescent properties of Sulfo-Cyanine5 also lend themselves to applications in nucleic acid analysis, particularly in real-time quantitative polymerase chain reaction (qPCR). While the maleimide functional group is primarily used for targeting proteins, derivatives of Sulfo-Cyanine5 with other reactive groups, such as NHS esters or azides, are commonly employed for labeling oligonucleotides that serve as qPCR probes. alabiolab.roaatbio.com These labeled probes are crucial for monitoring the amplification of DNA in real-time.

In a typical qPCR assay using TaqMan® probes, a Sulfo-Cyanine5-labeled oligonucleotide probe is designed to hybridize to a specific target sequence within the amplified DNA. The probe also contains a quencher molecule in close proximity to the fluorophore. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher. This separation results in an increase in fluorescence intensity, which is monitored in real-time to quantify the amount of amplified DNA. The bright fluorescence of Sulfo-Cyanine5 contributes to the high sensitivity of these assays.

Fluorescence Polarization Assays for Molecular Interactions

Fluorescence polarization (FP) is a powerful technique for studying molecular binding events in solution. This method relies on the principle that the degree of polarization of emitted fluorescence is dependent on the rotational speed of the fluorescently labeled molecule. Smaller, rapidly rotating molecules exhibit low fluorescence polarization, while larger, slower-tumbling molecular complexes have high fluorescence polarization.

This compound is a suitable fluorophore for FP assays due to its relatively long fluorescence lifetime, which allows for a larger dynamic range in polarization measurements. axispharm.com By labeling a small molecule (the tracer) with this compound, its binding to a larger molecule, such as a protein or antibody, can be monitored.

A notable application of this technique is in the rapid quantification of antibody binding-site concentrations in serum. nih.gov In this method, a hapten is conjugated to this compound to create a fluorescent tracer. nih.gov When this tracer binds to its specific antibody, the resulting complex has a much slower rotational diffusion, leading to a significant increase in fluorescence polarization. This change in polarization can be used to determine the concentration of active antibody binding sites in a sample.

Spectroscopic Investigations of Conjugate Behavior

The intrinsic spectroscopic properties of this compound make it a valuable tool for detailed investigations into the behavior of its conjugates in various environments. Techniques such as fluorescence lifetime and anisotropy measurements, as well as Förster Resonance Energy Transfer (FRET), provide deep insights into molecular dynamics and proximity.

Analysis of Fluorescent Lifetimes and Anisotropy in Complex Environments

The fluorescence lifetime of a fluorophore, which is the average time it remains in the excited state before returning to the ground state, can be sensitive to its local environment. Changes in factors such as solvent polarity, viscosity, and the presence of quenching agents can alter the fluorescence lifetime of Sulfo-Cyanine5. While specific lifetime data for this compound itself is not extensively reported in the provided search results, related cyanine (B1664457) dyes and alternative fluorophores used for similar applications offer insights. For instance, BDP 630/650, a dye that can be used as a replacement for Sulfo-Cyanine5, is noted for its long excited-state lifetime, making it beneficial for applications like fluorescence polarization assays. axispharm.commedchemexpress.com The fluorescence lifetime of a related dye, Zy5-Maleimide, in phosphate (B84403) buffer is reported to be 1.0 ns. setabiomedicals.com

Fluorescence anisotropy measures the extent of polarization of the emitted light and provides information about the rotational mobility of the fluorescently labeled molecule. When a this compound-labeled protein or peptide is in a complex environment, changes in its rotational freedom due to binding events or conformational changes can be detected as alterations in fluorescence anisotropy.

Energy Transfer Studies (e.g., FRET) for Probing Molecular Proximity

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. This phenomenon is highly dependent on the distance between the donor and acceptor fluorophores, making it a "spectroscopic ruler" for measuring molecular distances in the range of 1-10 nanometers.

Sulfo-Cyanine5 is frequently used as an acceptor fluorophore in FRET pairs due to its spectral properties. It can be paired with a suitable donor dye, such as Cyanine3, to study molecular interactions. interchim.fr For example, if a protein is labeled with a donor fluorophore and its binding partner is labeled with this compound (the acceptor), the occurrence of FRET upon their interaction can be measured. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, providing a highly sensitive measure of their proximity.

Research has shown the use of Cy5, a close analog of Sulfo-Cyanine5, in FRET studies to investigate the interaction between semiconducting polymer dots and both hydrophilic and hydrophobic Cy5 acceptors. science.gov These studies utilized fluorescence emission spectra, excitation spectra, and lifetime measurements to characterize the energy transfer process. science.gov

The following table summarizes the key spectroscopic properties of Sulfo-Cyanine5, which are fundamental to its application in these advanced techniques:

PropertyValueReference
Excitation Maximum (λex)~646 nm broadpharm.comlunanano.caaxispharm.comlunanano.ca
Emission Maximum (λem)~662 nm broadpharm.comlunanano.caaxispharm.comlunanano.ca
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹ broadpharm.comlunanano.calunanano.ca
Fluorescence Quantum Yield (Φ)~0.2 - 0.28 antibodies.combroadpharm.comlunanano.calunanano.ca
Water SolubilityGood lumiprobe.comantibodies.comlunanano.caaxispharm.com

Analytical and Characterization Methods for Sulfo Cyanine5 Maleimide Conjugates in Research

Chromatographic and Electrophoretic Techniques for Conjugate Separation and Purity Assessment

Following the conjugation reaction, it is crucial to separate the labeled biomolecule from unreacted dye and any potential byproducts. Chromatographic and electrophoretic techniques are fundamental for this purification process and for assessing the homogeneity of the final conjugate.

Size-Exclusion Chromatography (SEC) is a widely used method for separating molecules based on their hydrodynamic radius. In the context of Sulfo-Cyanine5 maleimide (B117702) conjugates, SEC serves two primary purposes: the removal of unconjugated dye and the assessment of conjugate aggregation.

During purification, the reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the labeled protein, are excluded from the pores and elute first. In contrast, the smaller, unreacted Sulfo-Cyanine5 maleimide molecules enter the pores, resulting in a longer retention time and their effective separation from the conjugate. The selection of the appropriate resin with a suitable pore size is critical for achieving optimal separation based on the molecular weight of the biomolecule.

SEC is also invaluable for detecting the presence of aggregates, which can form during the labeling and purification process. The appearance of high-molecular-weight species that elute earlier than the monomeric conjugate can indicate aggregation, which may impact the functional activity and in vivo behavior of the labeled biomolecule.

Table 1: Application of SEC in Sulfo-Cyanine5 Conjugate Analysis

Parameter Assessed Principle Typical Observation
Purity Separation based on size Elution of the conjugate as a distinct peak, well-separated from the later-eluting free dye peak.
Aggregation Detection of high molecular weight species Presence of peaks eluting earlier than the main conjugate peak.

| Conjugation Confirmation | Co-elution of absorbance at 280 nm (protein) and ~650 nm (Sulfo-Cy5) | A single, symmetrical peak with absorbance at both wavelengths confirms successful labeling. |

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a powerful technique for assessing the purity and apparent molecular weight of this compound-protein conjugates. nih.govresearchgate.net Under denaturing and reducing conditions, proteins are separated based on their molecular weight.

A key advantage of using a fluorescent label like Sulfo-Cyanine5 is the ability to visualize the conjugate directly in the gel using a fluorescence imaging system, without the need for traditional protein stains like Coomassie Blue. researchgate.netmdpi.comresearchgate.net This allows for the specific detection of labeled proteins. By comparing the fluorescent signal with a total protein stain, one can confirm that the dye is covalently attached to the target protein.

SDS-PAGE can reveal the presence of unlabeled protein, which would appear in the total protein stain but not in the fluorescence scan. It can also provide a visual representation of labeling efficiency; a higher intensity of the fluorescent band relative to the protein stain suggests a higher degree of labeling. Furthermore, the migration pattern on the gel can indicate the homogeneity of the conjugate. A single, sharp fluorescent band is indicative of a homogeneously labeled product. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is a cornerstone for the analysis and purification of this compound conjugates. mdpi.comacs.orgresearchgate.netoup.com Reverse-phase HPLC (RP-HPLC) is particularly common for this purpose.

In RP-HPLC, molecules are separated based on their hydrophobicity. The Sulfo-Cyanine5 dye is more hydrophobic than many proteins and peptides. Upon conjugation, the resulting biomolecule becomes more hydrophobic, leading to a longer retention time on a C4, C8, or C18 column compared to the unlabeled biomolecule. This shift in retention time is a clear indicator of successful conjugation. acs.orgnih.gov

RP-HPLC is highly effective for separating labeled conjugates from unreacted biomolecules and free dye. oup.comnih.gov It can also resolve species with different numbers of dye molecules attached, providing detailed information on the heterogeneity of the conjugate population. The high sensitivity of fluorescence detection allows for the accurate quantification of even minor species. However, care must be taken with the mobile phase composition, as acidic conditions, such as the use of trifluoroacetic acid (TFA), can sometimes lead to the degradation of cyanine (B1664457) dyes. nih.gov

Table 2: Typical RP-HPLC Analysis of a this compound-Protein Conjugation Reaction

Species Expected Retention Time Detection Wavelengths
Unlabeled Protein Shorter ~280 nm
This compound Intermediate ~650 nm

Spectrophotometric and Spectrofluorometric Quantification of Labeling Efficiency

A critical parameter for characterizing a this compound conjugate is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule. The DOL is most commonly determined using UV-Vis spectrophotometry by measuring the absorbance of the conjugate solution at two wavelengths: ~280 nm (the absorbance maximum of most proteins) and ~650 nm (the absorbance maximum of Sulfo-Cyanine5). researchgate.netaatbio.com

The concentration of the protein is calculated using the Beer-Lambert law, but a correction factor must be applied to the absorbance at 280 nm to account for the contribution of the dye's absorbance at this wavelength. The concentration of the bound dye is determined from its absorbance at ~650 nm.

The formula to calculate the DOL is: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

Where:

A_max is the absorbance of the conjugate at the absorbance maximum of the dye (~650 nm).

A_280 is the absorbance of the conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the Sulfo-Cyanine5 dye at its A_max (~271,000 M⁻¹cm⁻¹). santiago-lab.com

CF_280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max.

It is important to ensure that the conjugate is free of any unconjugated dye before performing these measurements to obtain an accurate DOL. aatbio.com For many applications, a DOL between 2 and 10 is considered optimal for antibodies. aatbio.com

Spectrofluorometry can also be used to confirm labeling by observing the characteristic emission spectrum of Sulfo-Cyanine5 (emission maximum ~662-672 nm) when the conjugate is excited at its excitation maximum (~646-649 nm). santiago-lab.combiorxiv.org While not typically used for primary DOL calculation, fluorescence measurements are central to the downstream applications of the conjugate.

Mass Spectrometry for Verification of Conjugation and Stoichiometry

Mass spectrometry (MS) provides a definitive method for confirming the covalent attachment of this compound to a biomolecule and for determining the stoichiometry of the conjugation. cellmosaic.comresearchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are commonly employed.

By comparing the mass spectrum of the unlabeled biomolecule with that of the conjugate, a mass shift corresponding to the mass of the this compound moiety should be observed. antibodies.com This provides unambiguous evidence of successful conjugation.

Furthermore, MS can resolve biomolecules labeled with different numbers of dye molecules. researchgate.net The resulting spectrum will show a distribution of peaks, with each successive peak representing the addition of one this compound molecule. This allows for a precise determination of the labeling distribution and the calculation of an average DOL, which can then be compared to the value obtained by spectrophotometry. This level of detail is invaluable for producing highly characterized and consistent batches of conjugates. cellmosaic.com

Functional Validation of Labeled Biomolecules and Probes

The final and arguably most critical step in the characterization process is to validate that the labeled biomolecule retains its biological function. The conjugation process, particularly with increasing DOL, can potentially interfere with the active sites or binding interfaces of a protein.

The specific functional assays will depend on the nature of the biomolecule. For a labeled antibody, this could involve:

Immunoassays: Techniques like ELISA and Western blotting can be used to confirm that the labeled antibody still recognizes and binds to its target antigen. lumiprobe.commesoscale.com

Flow Cytometry: If the antibody is intended for cell-based assays, its ability to bind to target cells can be assessed by flow cytometry, where the fluorescence of the labeled cells is measured. axispharm.com

Fluorescence Microscopy: The functionality of a labeled probe can be demonstrated by its ability to specifically localize to its target within a cell or tissue, as visualized by fluorescence microscopy. axispharm.comresearchgate.netresearchgate.net

For other labeled biomolecules, such as peptides or nucleic acid probes, functional validation might involve binding assays, enzyme activity assays, or in vivo imaging studies to confirm that the conjugate performs as expected in its intended application. axispharm.comlumiprobe.comnih.gov For instance, studies have shown that Sulfo-Cy5 labeled anti-PD-L1 antibodies retain their target-specific binding. nih.gov

Table 3: Compound Names

Compound Name
This compound
Coomassie Blue
Trifluoroacetic acid
Sulfo-Cyanine3
Alexa Fluor 555
Alexa Fluor 647
Cy3
Cy5
ATTO647N
Sulfo-Cyanine7

Challenges and Optimization Strategies in Sulfo Cyanine5 Maleimide Research Applications

Management of Conjugate Linkage Stability and Reversibility

The thioether bond formed between the maleimide (B117702) group of Sulfo-Cy5 and a thiol group on a biomolecule, while generally stable, can be susceptible to reversal through a retro-Michael reaction. ucl.ac.uknih.govresearchgate.net This can lead to deconjugation, where the dye is lost from the target biomolecule, and subsequent off-target effects as the maleimide-dye conjugate may then react with other molecules. ucl.ac.uk

Strategies to Mitigate Retro-Michael Reactions

The retro-Michael reaction is a significant concern as it can lead to the loss of the fluorescent label from the intended target, reducing signal and potentially causing off-target toxicity if the labeled molecule is a therapeutic agent. ucl.ac.ukresearchgate.net Several strategies have been developed to enhance the stability of the maleimide-thiol linkage.

One primary approach is the hydrolysis of the succinimide (B58015) ring formed after conjugation. ucl.ac.uk This process renders the linkage more resistant to the retro-Michael reaction. The rate of hydrolysis can be influenced by the local microenvironment of the conjugate. ucl.ac.uk

Another strategy involves modifying the maleimide itself. For instance, incorporating a leaving group, such as a bromine atom, on the vinylic bond of the maleimide can create an unsaturated thio-succinimide linkage post-conjugation that is mechanistically more stable against the retro-Michael process. ucl.ac.uk However, this modified linkage may still be susceptible to thiol exchange, necessitating hydrolysis for optimal in vivo stability. ucl.ac.uk The kinetics of the retro-reaction can be modulated by the reactivity of the thiol donor, offering a way to tune the stability of the conjugate. nih.gov

Approaches for Preventing Off-Target Reactions and Non-Specific Binding

Several strategies can be employed to minimize these undesirable interactions:

Blocking Buffers: Specialized blocking buffers are commercially available that can effectively reduce the non-specific binding of cyanine (B1664457) dye conjugates to leukocytes, including monocytes. bdbiosciences.combiolegend.comresearchgate.net These buffers work by preventing the dye-mediated non-specific interactions without impacting the specific antibody-mediated staining. bdbiosciences.com

Phosphorothioate Oligodeoxynucleotides (PS-ODN): PS-ODN has been shown to be an effective reagent for preventing the non-specific binding of Cy5-based immunoconjugates to monocytes. nih.govgoogle.com It is believed to work by binding to CD64, thereby blocking the interaction site for the Cy5 dye. nih.gov

Optimizing Reaction pH: Maintaining the pH of the conjugation reaction between 6.5 and 7.5 is crucial for ensuring the selectivity of the maleimide group for thiols and avoiding competing reactions with other nucleophilic groups like amines. axispharm.comnih.gov At higher pH values (above 8.0), the reactivity of maleimides with amines increases, and hydrolysis of the maleimide to a non-reactive maleamic acid can occur. nih.govlicorbio.com

Post-Reaction Quenching: After the conjugation reaction is complete, treating the conjugate to hydrolyze any remaining unreacted maleimides can prevent them from engaging in unintended reactions with other molecules. axispharm.com

Addressing Dye Aggregation and Concentration-Dependent Quenching

Cyanine dyes, including Sulfo-Cy5, are prone to aggregation, particularly at higher concentrations. researchgate.netresearchgate.net This aggregation can lead to fluorescence self-quenching, where the fluorescence intensity decreases as the dye concentration increases, thereby reducing the signal-to-noise ratio and limiting the sensitivity of the assay. researchgate.netresearchgate.net The formation of non-fluorescent H-aggregates is a common phenomenon observed with cyanine dyes. researchgate.net

The inclusion of sulfonate groups in the structure of Sulfo-Cy5 helps to mitigate this issue by increasing the water solubility of the dye and reducing the tendency for aggregation. researchgate.net However, at high labeling densities on a biomolecule or at high concentrations of the conjugate in solution, aggregation can still occur.

Strategies to minimize aggregation and quenching include:

Controlling the Degree of Labeling (DOL): Optimizing the dye-to-protein molar ratio during conjugation is critical to avoid over-labeling, which can lead to intramolecular quenching due to dye-dye interactions on the same molecule. researchgate.net

Using Hydrophilic Linkers: Incorporating polyethylene (B3416737) glycol (PEG) linkers can further enhance the hydrophilicity of the conjugate, not only for the dye but also for the labeled biomolecule, reducing aggregation. wikipedia.org

Careful Control of Concentration: Working with conjugate solutions at concentrations below the threshold for significant aggregation is essential. researchgate.netresearchgate.net The quenching threshold can be influenced by the measurement geometry. researchgate.net

Table 1: Factors Influencing Sulfo-Cy5 Aggregation and Quenching

Factor Effect on Aggregation/Quenching Mitigation Strategy
Dye Concentration Increased concentration leads to higher likelihood of aggregation and self-quenching. researchgate.net Work with dilute solutions; determine the optimal concentration range for the specific application.
Degree of Labeling (DOL) High DOL can cause intramolecular quenching and precipitation. researchgate.net Optimize the dye-to-protein ratio during conjugation to achieve a DOL of 1-2.
Hydrophobicity Hydrophobic interactions drive aggregation. Utilize sulfonated cyanine dyes; incorporate hydrophilic linkers like PEG. wikipedia.org
Solvent Aqueous environments can promote aggregation of hydrophobic dyes. researchgate.net Use buffers that maintain conjugate solubility.

Strategies for Enhancing Photostability and Mitigating Photobleaching in Long-Term Studies

A significant challenge in long-term fluorescence imaging studies is the photobleaching of the fluorophore. Cyanine dyes, including Sulfo-Cy5, are susceptible to photooxidation, which leads to a loss of fluorescence upon prolonged exposure to excitation light. rdworldonline.comnih.gov This can limit the duration of imaging experiments and the ability to perform repeated measurements. rdworldonline.com The primary mechanism of photobleaching often involves the generation of reactive oxygen species (ROS). researchgate.netchinesechemsoc.org

Several approaches can be employed to enhance the photostability of Sulfo-Cy5 conjugates:

Use of Antifading Agents: The addition of antifading agents to the imaging medium is a common practice to reduce photobleaching. rdworldonline.com These agents can act as triplet state quenchers or ROS scavengers.

Covalent Conjugation of Stabilizers: Covalently linking photostabilizing molecules, such as cyclooctatetraene (B1213319) (COT) or a water-soluble vitamin E analog (Trolox), to the cyanine dye can significantly improve its photostability. researchgate.net These stabilizers work by quenching the excited triplet state of the dye, thus preventing the photochemical reactions that lead to bleaching. researchgate.net

Structural Modification of the Dye: The photostability of cyanine dyes can be enhanced through structural modifications. For example, creating a more rigid dye structure can reduce non-radiative decay pathways and improve quantum yield. vulcanchem.com

Optimizing Imaging Conditions: Reducing the intensity and duration of the excitation light can help minimize photobleaching.

Table 2: Strategies for Improving Photostability of Sulfo-Cy5 Conjugates

Strategy Mechanism of Action Reference
Antifading Agents Quench triplet states and scavenge reactive oxygen species. rdworldonline.com
Covalent Stabilizers (e.g., COT, Trolox) Intramolecular quenching of the dye's excited triplet state. researchgate.net
Structural Dye Modification Reduces non-radiative decay and photoisomerization. vulcanchem.com
Controlled Illumination Minimizes the total photon dose delivered to the sample.

Maintaining Biomolecule Activity and Conformation Post-Conjugation

A critical consideration in any bioconjugation reaction is the potential impact of the label on the structure and function of the biomolecule. The attachment of a relatively large and hydrophobic molecule like Sulfo-Cy5 can lead to changes in the protein's conformation, which may in turn affect its biological activity, such as enzyme kinetics or antibody binding affinity. researchgate.netwikipedia.org In some cases, conjugation can even lead to protein precipitation. researchgate.net

Key strategies to maintain biomolecule integrity include:

Site-Specific Labeling: Whenever possible, labeling should be directed to a site on the biomolecule that is known not to be involved in its biological function. Cysteine residues are often targeted for this purpose due to their relatively low abundance and high reactivity towards maleimides. ucl.ac.uk

Controlling the Degree of Labeling (DOL): As mentioned previously, a low DOL (ideally 1:1) is generally preferred to minimize the perturbation of the biomolecule's structure and function. researchgate.net

Use of Linkers: The use of appropriate linkers can provide spatial separation between the dye and the biomolecule, reducing the likelihood of steric hindrance or unfavorable interactions.

Post-Labeling Purification and Characterization: It is essential to thoroughly purify the conjugate to remove any unreacted dye and to characterize the labeled biomolecule to confirm that its activity and conformation are preserved. Techniques such as activity assays, circular dichroism, and size-exclusion chromatography can be employed for this purpose. The fluorescence properties of cyanine dyes can be sensitive to the local environment, and changes in fluorescence can sometimes indicate conformational changes in the protein. wikipedia.orgnih.govacs.org

Development of Robust and Reproducible Labeling Protocols

Achieving consistent and reproducible results with Sulfo-Cy5 maleimide labeling requires the development and strict adherence to a robust protocol. nih.govalfa-chemistry.combiotium.com Several factors can influence the efficiency and specificity of the labeling reaction.

Key parameters to control for a reproducible protocol include:

Purity of the Biomolecule: The protein or other biomolecule to be labeled should be of high purity to avoid labeling of contaminants. aatbio.com

Buffer Composition and pH: The reaction buffer should be free of thiol-containing compounds (unless used for disulfide reduction) and maintained at a pH between 7.0 and 7.5 for optimal thiol-maleimide reaction. alfa-chemistry.combiotium.com

Reduction of Disulfide Bonds: For proteins where cysteine residues are involved in disulfide bonds, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used to generate free thiols for labeling. alfa-chemistry.combiotium.com TCEP is often preferred over DTT (dithiothreitol) because it does not need to be removed before the labeling reaction. interchim.fr

Dye-to-Protein Ratio: The molar ratio of dye to protein should be carefully optimized to achieve the desired DOL. aatbio.comresearchgate.net A 10- to 20-fold molar excess of the maleimide dye is often recommended as a starting point. alfa-chemistry.combiotium.cominterchim.fr

Reaction Time and Temperature: The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C. alfa-chemistry.combiotium.com

Purification of the Conjugate: After the reaction, the labeled biomolecule must be separated from unreacted dye and any byproducts. Size-exclusion chromatography or dialysis are common purification methods. licorbio.cominterchim.fr

Storage of the Conjugate: Labeled antibodies should be stored properly, often at 4°C protected from light, sometimes with the addition of stabilizers like BSA and sodium azide (B81097) for long-term storage. alfa-chemistry.combiotium.com

Comparative Analysis with Alternative Fluorescent Probes and Conjugation Chemistries

Comparison with Other Sulfo-Cyanine and Non-Sulfonated Cyanine (B1664457) Dyes

The cyanine dye family is characterized by a polymethine bridge situated between two nitrogen atoms within a delocalized system. lumiprobe.com This structure imparts high extinction coefficients, often exceeding 100,000 L·mol⁻¹·cm⁻¹. lumiprobe.com Variations in the polymethine chain length and substituent groups allow for the fine-tuning of spectral properties, including absorption and emission wavelengths. lumiprobe.com

Sulfonated vs. Non-Sulfonated Cyanine Dyes:

The primary distinction between Sulfo-Cyanine dyes and their non-sulfonated counterparts lies in their water solubility. lumiprobe.com The addition of sulfonate groups significantly enhances the hydrophilicity of the dye molecule. lumiprobe.com This increased water solubility is a key advantage when labeling sensitive proteins that may denature in the presence of organic co-solvents like DMF or DMSO, which are often required for non-sulfonated cyanine dyes. lumiprobe.com Furthermore, the charged sulfonate groups help to reduce the aggregation of dye molecules and heavily labeled conjugates, which can otherwise lead to fluorescence quenching and precipitation. researchgate.net

While their spectral properties are nearly identical, the choice between sulfonated and non-sulfonated cyanines often depends on the specific application and the nature of the biomolecule being labeled. lumiprobe.com For instance, when purifying labeled proteins via dialysis against aqueous buffers, sulfonated cyanines are preferred to ensure the efficient removal of unreacted dye. lumiprobe.com

A study comparing a Sulfo-Cyanine5 peptide label with a non-sulfonated version for DNA nanoparticle tracking found that the sulfonated dye exhibited significantly higher labeling efficiencies, approximately 3 to 5 times greater. nih.gov Visually, at similar densities, the Sulfo-Cyanine5 label appeared brighter than its non-sulfonated counterpart. nih.gov

Comparison with Other Sulfo-Cyanine Dyes:

Within the Sulfo-Cyanine family, dyes are available with varying polymethine chain lengths, resulting in a range of spectral properties. For example, Sulfo-Cyanine3, Sulfo-Cyanine5, and Sulfo-Cyanine7 offer emission maxima across the visible and near-infrared spectrum. setabiomedicals.com The choice among these depends on the specific instrumentation available and the potential for autofluorescence from the biological sample. Longer wavelength dyes like Sulfo-Cyanine5 are often advantageous due to the lower autofluorescence of biological specimens in the far-red region of the spectrum. axispharm.com

Evaluation against Other Fluorophore Classes (e.g., Alexa Fluor, DyLight) in Specific Research Contexts

Sulfo-Cyanine5 maleimide (B117702) is frequently compared to other popular classes of fluorescent dyes, such as Alexa Fluor and DyLight dyes. These alternatives also offer a broad range of spectral properties and reactive forms.

Alexa Fluor Dyes:

DyLight Dyes:

DyLight dyes are another class of fluorophores synthesized through the sulfonation of xanthene, coumarin, or cyanine cores, making them hydrophilic and negatively charged. wikipedia.org They are promoted as being bright, photostable, and less pH-sensitive than some traditional dyes. wikipedia.org DyLight 649 is spectrally similar to Sulfo-Cyanine5 and can often be used as a replacement. lumiprobe.comsantiago-lab.com The choice between Sulfo-Cyanine5 and a comparable DyLight dye may come down to factors like cost-effectiveness and specific performance in a particular application.

FluorophoreExcitation Max (nm)Emission Max (nm)Key Features
Sulfo-Cyanine5 maleimide~646~662High water solubility, thiol-reactive. axispharm.comvulcanchem.com
Alexa Fluor 647~650~665High brightness and photostability, sulfonated for water solubility. vulcanchem.com
DyLight 649Not specifiedNot specifiedSpectrally similar to Sulfo-Cyanine5, good photostability. lumiprobe.com
Cyanine5 maleimide (non-sulfonated)~646~662Requires organic co-solvents, lower water solubility. windows.net

Comparative Assessment with Alternative Thiol-Reactive and Amine-Reactive Reagents (e.g., NHS Esters)

The maleimide group of this compound provides a mechanism for thiol-reactive labeling, primarily targeting cysteine residues in proteins. axispharm.combioactsbms.com This contrasts with amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, which target primary amines, predominantly found on lysine (B10760008) residues. bioactsbms.com

Thiol-Reactive vs. Amine-Reactive Labeling:

The choice between thiol- and amine-reactive strategies is often dictated by the desired level of labeling specificity and the amino acid composition of the target protein.

Specificity: Cysteine residues are generally less abundant in proteins than lysine residues. bioactsbms.comthermofisher.com This lower frequency allows for more site-specific labeling with thiol-reactive probes, which can be crucial for preserving protein function, especially for smaller proteins where random labeling of numerous lysines could disrupt activity or binding sites. thermofisher.com

Control over Labeling: The lower abundance of cysteines makes it more feasible to achieve saturated labeling without the risk of protein precipitation or fluorescence self-quenching that can occur with extensive amine labeling. bioactsbms.comthermofisher.com A typical IgG antibody, for instance, has approximately 90 lysine residues, but maintaining its function often requires limiting the degree of labeling to fewer than 10 dye molecules per antibody. bioactsbms.com

Reaction Conditions: Maleimides react efficiently with thiols at a pH range of 6.5 to 7.5. axispharm.com At more alkaline pH (>8.5), their reactivity can shift towards primary amines, and the rate of hydrolysis to a non-reactive form increases. thermofisher.com NHS esters, on the other hand, react with amines to form stable amide bonds.

Reactive GroupTarget ResidueAdvantagesConsiderations
MaleimideCysteine (Thiol)Higher specificity due to lower abundance of cysteines, allows for site-specific labeling. bioactsbms.comthermofisher.comRequires accessible thiol groups, which may necessitate reduction of disulfide bonds. lumiprobe.comglpbio.com Potential for hydrolysis at higher pH. thermofisher.com
NHS EsterLysine (Amine)Targets abundant residues, generally a robust labeling method. bioactsbms.comCan lead to heterogeneous labeling and potential loss of protein function if over-labeled. bioactsbms.com

Integration with Orthogonal Bioconjugation Chemistries (e.g., Click Chemistry, Disulfide Rebridging)

The specificity of the maleimide-thiol reaction allows for its integration with other orthogonal bioconjugation strategies, enabling more complex, dual-labeling experiments.

Click Chemistry:

Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly specific and bioorthogonal ligation method. In a study involving cowpea chlorotic mottle virus-like particles, researchers successfully demonstrated a dual-labeling strategy. nih.gov They first used this compound to target a native cysteine residue. nih.gov Subsequently, a non-canonical amino acid containing an azide (B81097) group was introduced, which was then specifically labeled with a different fluorophore functionalized with a dibenzocyclooctyne (DBCO) group via SPAAC. nih.gov This highlights the compatibility of maleimide chemistry with click chemistry for multi-functionalization.

Disulfide Rebridging:

Disulfide rebridging techniques offer a way to label proteins at the site of native disulfide bonds. This approach involves the reduction of a disulfide bond to yield two free thiols, followed by the addition of a reagent that "rebridges" the two cysteines while simultaneously attaching a payload, such as a fluorophore. Next-generation maleimides and other reagents have been developed for this purpose. ucl.ac.uk

Research has demonstrated the sequential use of maleimide chemistry and disulfide rebridging for dual protein labeling. acs.org In one example, a free cysteine on interleukin 2 was first labeled with a maleimide-functionalized dye. acs.org Then, a disulfide bond within the same protein was reduced and rebridged using an allyl-sulfone reagent carrying a second, different fluorophore. acs.org This sequential approach allows for the site-specific introduction of two distinct labels, enabling applications such as FRET studies.

Emerging Research Directions and Future Perspectives of Sulfo Cyanine5 Maleimide

Integration with Advanced Biosensing Platforms and Microfluidic Devices

The unique characteristics of Sulfo-Cyanine5 maleimide (B117702) make it an excellent candidate for integration with next-generation biosensing technologies. Advanced biosensing platforms, particularly those based on microfluidics, demand reagents that are robust, sensitive, and compatible with aqueous environments and small sample volumes. bohrium.comnih.gov The high water solubility of Sulfo-Cyanine5 maleimide, conferred by its sulfonate groups, is a significant advantage, preventing aggregation and ensuring homogenous dispersal in the buffers typically used in these systems. axispharm.com

Microfluidic "lab-on-a-chip" devices are increasingly used for diagnostics, cell sorting, and molecular analysis, often relying on fluorescence detection due to its high sensitivity and selectivity. nih.govbohrium.com this compound's strong absorption and emission in the far-red spectrum (typically around 646 nm and 662 nm, respectively) are particularly beneficial. ibiantech.comantibodies.com This spectral region minimizes interference from the natural autofluorescence of biological samples, leading to a higher signal-to-noise ratio and improved detection limits, a critical factor in devices analyzing minute sample quantities. vectorlabs.com Future research will likely see the development of pre-functionalized microfluidic chips where this compound is covalently immobilized onto channel surfaces or integrated into bead-based assays for capturing and detecting specific thiol-containing analytes from complex mixtures.

Table 1: Key Properties of this compound for Biosensing Applications

PropertyValue/CharacteristicRelevance to Biosensing & Microfluidics
Excitation Maximum~646 nmCompatible with common 633 nm or 647 nm laser lines used in fluorescence-based devices. vectorlabs.com
Emission Maximum~662 nmFar-red emission reduces background autofluorescence from biological samples, enhancing sensitivity. vectorlabs.com
Extinction Coefficient~271,000 M-1cm-1High value indicates strong light absorption, contributing to a bright fluorescent signal. ibiantech.comantibodies.com
Fluorescence Quantum Yield~0.2-0.28Represents good efficiency in converting absorbed light into emitted fluorescence. ibiantech.comantibodies.com
SolubilityHigh in water, DMSO, DMFExcellent water solubility prevents aggregation and is ideal for aqueous-based microfluidic and automated systems. ibiantech.com
ReactivityMaleimide group reacts with thiols (sulfhydryls)Enables specific, covalent labeling of cysteine residues on proteins and other thiol-containing molecules. vectorlabs.com

Development of Novel Multi-Functional Probes for Complex Biological Systems

The future of biological imaging lies in probes that can report on multiple parameters simultaneously. This compound is poised to be a key building block in the design of such multi-functional probes. Its role would be to serve as a stable and bright fluorescent reporter, while other functionalities are appended to the core structure. For instance, researchers are designing probes that combine a fluorescent reporter with a targeting moiety (like a peptide or antibody fragment) and a therapeutic agent or a second environmentally sensitive dye. mdpi.com

The maleimide group provides a convenient chemical handle to conjugate the Sulfo-Cyanine5 fluorophore to a larger molecular scaffold. nih.gov This scaffold could be designed to respond to specific biological cues, such as changes in pH, ion concentration, or enzymatic activity. A hypothetical probe could involve this compound linked to a peptide substrate for a specific protease. Upon cleavage by the enzyme, a change in the fluorescence of the Sulfo-Cyanine5 could be triggered, allowing for real-time visualization of enzymatic activity within a living cell. Such probes are instrumental in dissecting complex signaling pathways and understanding disease mechanisms. nih.gov

Table 2: Conceptual Design of a Multi-Functional Probe Incorporating this compound

ComponentExample MoietyFunction within the Probe
Fluorescent ReporterSulfo-Cyanine5Provides a bright and photostable signal for detection and imaging.
Targeting LigandRGD PeptideDirects the probe to specific cell surface receptors (e.g., integrins) for targeted imaging.
Reactive GroupMaleimideAllows for covalent attachment of the fluorophore to a thiol group on the targeting ligand or scaffold.
Sensing/Effector ModuleEnzyme-cleavable linkerModulates the fluorescent signal in response to a specific biological activity (e.g., protease activity).

Application in High-Throughput Screening and Automated Research Workflows

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. nih.govresearchgate.net These automated workflows require reagents that are reliable, highly sensitive, and compatible with robotic liquid handling systems. The excellent water solubility and bright fluorescence of this compound make it well-suited for HTS assays. ibiantech.com Its use can lead to robust and reproducible results, which is critical for the statistical validation of screening hits. researchgate.net

A key application is in fluorescence-based binding assays or enzyme activity screens. For example, a target protein with an accessible cysteine residue can be labeled with this compound. Changes in the protein's fluorescence polarization upon binding to small molecules from a compound library can be measured in a high-throughput format to identify potential inhibitors. Furthermore, automated microscopy platforms can utilize cells with proteins labeled with this compound to screen for drugs that alter protein localization or cellular morphology. The combination of automated synthesis and screening is accelerating the discovery of new biologically active molecules, and fluorescent probes like this compound are essential readout tools in this process. nih.gov

Exploration in Emerging Fields of Chemical Biology and Synthetic Biology

Chemical biology aims to study and manipulate biological systems using chemical tools. The covalent labeling of proteins with probes is a fundamental technique in this field, and this compound is a workhorse reagent for this purpose. nih.govresearchgate.net By attaching a fluorescent tag to a specific protein, researchers can track its movement, interactions, and conformational changes within the complex environment of a living cell. This allows for a deeper understanding of biological processes at the molecular level.

In the field of synthetic biology, where novel biological parts, devices, and systems are designed and constructed, fluorescent labeling is crucial for characterizing these engineered components. nih.gov As researchers build new metabolic pathways or signaling circuits in organisms like E. coli or yeast, this compound can be used to label and quantify the expression levels of engineered proteins, verify their localization within the cell, or monitor their interaction with other synthetic components. This provides essential feedback for optimizing the design of these synthetic biological systems.

Design of Next-Generation Reagents with Enhanced Photophysical and Bioconjugation Properties

While this compound is a powerful tool, research continues to push for even better reagents. One area of development focuses on enhancing the photophysical properties of the cyanine (B1664457) dye itself. This could involve chemical modifications to the core structure to increase the fluorescence quantum yield, improve photostability against bleaching during long-term imaging experiments, or create variants that are sensitive to their local environment (e.g., polarity or viscosity). rsc.org

Another critical area of innovation is in the bioconjugation chemistry. Standard maleimide-thiol conjugates, while stable, have been shown under certain conditions to undergo a retro-Michael reaction, leading to dissociation of the label. nih.gov To address this, "next-generation maleimides" (NGMs) have been developed. researchgate.netucl.ac.uk These reagents, such as monobromomaleimides or dithiomaleimides, form conjugates that are more stable and resistant to cleavage. researchgate.netucl.ac.uk The future will see the combination of the superior Sulfo-Cyanine5 fluorophore with these advanced maleimide derivatives to create next-generation labeling reagents that offer unparalleled stability and performance for the most demanding applications in quantitative biology and diagnostics. researchgate.net

Table 3: Comparison of Traditional vs. Next-Generation Maleimide Bioconjugation

FeatureTraditional MaleimideNext-Generation Maleimides (NGMs)
ReactionThio-Michael addition to form a thiosuccinimide linkage.Forms a more stable, hydrolyzed maleamic acid linkage or bridges disulfide bonds. ucl.ac.ukrsc.org
StabilityGenerally stable, but can be susceptible to retro-Michael reaction (reversibility). nih.govOffers enhanced stability, preventing reversal of the conjugation reaction. ucl.ac.uk
ApplicationsWidely used for labeling cysteine residues on proteins and peptides. vectorlabs.comIdeal for applications requiring long-term stability, such as in vivo imaging or antibody-drug conjugates. researchgate.net
Future DirectionCombining bright, water-soluble fluorophores like Sulfo-Cyanine5 with NGM chemistry to create superior bioconjugation reagents.

Q & A

Q. How can researchers design multiplexed experiments using this compound alongside other near-infrared dyes?

  • Methodological Answer : Pair Sulfo-Cyanine5 (λem ~670 nm) with dyes like Sulfo-Cyanine3 (λem ~570 nm) or Sulfo-Cyanine7 (λem ~800 nm). Use spectral unmixing software (e.g., Zen, ImageJ plugins) to resolve overlapping signals. Validate cross-talk using single-labeled controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.